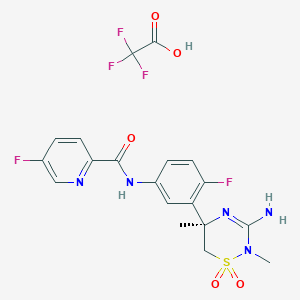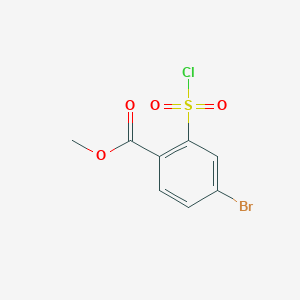![molecular formula C19H23FN2O4S B2794577 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide CAS No. 1029747-28-1](/img/structure/B2794577.png)
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells. The inhibition of BTK by TAK-659 has shown promising results in the treatment of various B cell-related diseases, including cancers and autoimmune disorders.
Wirkmechanismus
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide selectively inhibits BTK, which plays a crucial role in the B cell receptor (BCR) signaling pathway. BTK is responsible for the activation of downstream signaling molecules, leading to the proliferation and survival of B cells. Inhibition of BTK by this compound blocks the BCR signaling pathway, leading to the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in several preclinical models of B cell lymphomas and chronic lymphocytic leukemia. It also has immunomodulatory effects, leading to the suppression of autoantibody production and cytokine release in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has several advantages for laboratory experiments, including its selectivity for BTK and its potent inhibitory activity. However, it also has limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide. These include the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential side effects, the evaluation of its efficacy in combination with other therapies, and the exploration of its potential applications in other B cell-related diseases.
Synthesemethoden
The synthesis of 4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide involves several chemical reactions, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-chlorobenzenesulfonamide-piperidine. This compound is then reacted with 2-thiopheneacetic acid to form this compound. The final product is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. It has shown promising results in preclinical studies for the treatment of B cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-26-19(23)18-12-22(13-6-7-13)16-11-15(21-8-4-2-3-5-9-21)14(20)10-17(16)27(18,24)25/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZCTFSKTZXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCCCCC3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)
![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)


![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)